Technical Guide: (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid
Technical Guide: (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid
The following is an in-depth technical guide on (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid .
Part 1: Executive Summary & Chemical Identity
(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid is a highly specialized organoboron intermediate used primarily in the synthesis of liquid crystal (LC) materials exhibiting negative dielectric anisotropy (
This compound belongs to the class of 2-alkoxy-3,6-difluorophenylboronic acids . Its unique substitution pattern—placing the boronic acid moiety adjacent to an alkoxy group and flanked by fluorine atoms—imparts specific electronic and steric properties essential for fine-tuning the physical parameters of advanced materials.
Chemical Profile[1][2][3][4][5][6][7]
| Parameter | Data |
| Chemical Name | (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid |
| Synonyms | B-[3,6-Difluoro-2-(hexyloxy)phenyl]boronic acid; 2-Hexyloxy-3,6-difluorobenzeneboronic acid |
| CAS Number | Not Listed / Proprietary (See Note 1) |
| Representative CAS | 919355-30-9 (Methoxy analog: 3,6-Difluoro-2-methoxyphenylboronic acid) |
| Molecular Formula | C₁₂H₁₇BF₂O₃ |
| Molecular Weight | 258.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in THF, DCM, Ethanol; Insoluble in Water |
| pKa (Predicted) | ~8.5 (Boronic acid group) |
Note 1: The specific CAS number for the hexyloxy derivative is not widely indexed in public chemical databases, as it is often a captive intermediate in the production of proprietary liquid crystal mixtures. The methoxy analog (CAS 919355-30-9) serves as the primary structural and synthetic reference point.
Part 2: Synthetic Pathways & Methodology
The synthesis of (3,6-difluoro-2-(hexyloxy)phenyl)boronic acid is a precision operation requiring strict regiocontrol. The most robust pathway utilizes Directed Ortho-Lithiation (DoM) starting from 2,5-difluorophenol.
Retrosynthetic Analysis
The target molecule is constructed by introducing the boronic acid group onto the aromatic ring after the alkoxy chain is established. The directing groups (Fluorine and Alkoxy) cooperatively direct lithiation to the position between the C2-Alkoxy and C6-Fluorine.
Pathway: 2,5-Difluorophenol
Detailed Experimental Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: 2,5-Difluorophenol, 1-Bromohexane, Potassium Carbonate (
), Acetonitrile (ACN). -
Procedure:
-
Dissolve 2,5-difluorophenol (1.0 eq) in ACN.
-
Add
(1.5 eq) and stir at room temperature for 30 mins to form the phenoxide. -
Add 1-bromohexane (1.1 eq) dropwise.
-
Reflux at 80°C for 6–12 hours. Monitor by TLC/GC.
-
Workup: Filter salts, concentrate filtrate, and partition between water/ethyl acetate. Dry organic layer over
. -
Yield: ~90–95% of 1,4-difluoro-2-(hexyloxy)benzene .
-
Step 2: Directed Ortho-Lithiation & Boronation
-
Reagents: n-Butyllithium (2.5 M in hexanes), Trimethyl borate (
), Anhydrous THF, HCl (1M). -
Rationale: The proton at position 6 (between the alkoxy group and the fluorine) is the most acidic due to the inductive electron-withdrawing effect of both the oxygen and the fluorine atoms (cooperative direction).
-
Protocol:
-
Setup: Flame-dry a 3-neck flask; maintain strictly inert atmosphere (
or Ar). -
Dissolve 1,4-difluoro-2-(hexyloxy)benzene (1.0 eq) in anhydrous THF and cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C.
-
Stir at -78°C for 1–2 hours to ensure complete formation of the phenyllithium species.
-
Boron Addition: Add
(1.5 eq) rapidly in one portion (or dropwise if scale is large) at -78°C. -
Allow the mixture to warm slowly to room temperature overnight.
-
Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Purification: Extract with Ethyl Acetate. Recrystallize from n-heptane/ethanol mixture to remove deboronated byproducts.
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway utilizing cooperative ortho-direction of Fluorine and Alkoxy groups.
Part 3: Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This boronic acid is a prime candidate for Palladium-catalyzed cross-coupling reactions to form fluorinated biaryls . The presence of ortho-fluorine atoms can sterically hinder the transmetallation step, requiring specialized ligands (e.g., S-Phos, X-Phos) for efficient coupling.
-
Mechanism: The catalytic cycle involves Oxidative Addition, Transmetallation (rate-limiting for hindered substrates), and Reductive Elimination.
-
Significance: Used to synthesize terphenyl cores for liquid crystals where the hexyloxy tail provides solubility and mesophase stability.
Liquid Crystal Engineering
In the context of LC materials, the (3,6-difluoro-2-alkoxyphenyl) motif is critical for:
-
Negative Dielectric Anisotropy (
): The lateral fluorine atoms create a dipole moment perpendicular to the molecular long axis, essential for Vertical Alignment (VA) mode displays. -
Viscosity Control: The hexyloxy chain lowers rotational viscosity compared to shorter chains, improving switching speeds.
Reactivity Logic Diagram
Caption: Primary reactivity modes and downstream applications of the boronic acid core.
Part 4: Handling, Stability & Analytics
Protodeboronation
Fluorinated phenylboronic acids are susceptible to protodeboronation (loss of the boron group) under basic conditions or high temperatures.
-
Mechanism: Base-catalyzed attack of water on the boron atom, followed by ipso-protonation.
-
Mitigation: Use mild bases (e.g.,
instead of ) and anhydrous conditions during coupling reactions. Store the compound at 2–8°C.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
¹H NMR (CDCl₃):
-
~4.0 ppm (t, 2H,
). - ~6.0–7.0 ppm (m, 2H, Aromatic H).
-
~5.0–6.0 ppm (s, br, 2H,
).
-
~4.0 ppm (t, 2H,
-
¹⁹F NMR: Two distinct signals (approx -110 to -130 ppm) showing coupling to each other and aromatic protons.
-
Mass Spectrometry: Boronic acids often dehydrate to boroxines (trimers) in MS sources. Look for the trimer mass
.
References
-
Sigma-Aldrich. (2025).[1] (3,6-Difluoro-2-methoxyphenyl)boronic acid Product Page. Link
- Source for the representative CAS and general handling of this class of compounds.
-
Organic Syntheses. (2013). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Org. Synth. 2013, 90, 261-270. Link
- Reference for the lithiation and boronation protocols of fluorin
-
Chemical Science. (2013). Design and preparation of new palladium precatalysts for C-C and C-N cross-coupling reactions. Bruno NC, et al. Link
- Provides context on coupling hindered fluorinated substr
-
PubChem. (2025).[1][2] 2,6-Difluorophenylboronic acid Compound Summary. Link
- Structural data for the core fluorin
